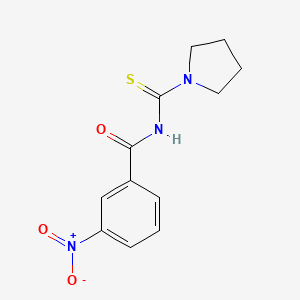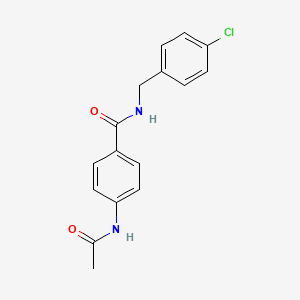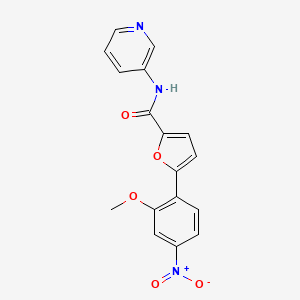
N-(2,5-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine, also known as 25C-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine and amphetamine classes. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. The compound is structurally similar to other psychedelic drugs such as LSD and psilocybin, but it has distinct biochemical and physiological effects.
作用機序
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine is not fully understood, but it is thought to involve the activation of the 5-HT2A receptor and the dopamine D2 receptor. This leads to changes in the levels of neurotransmitters such as serotonin and dopamine, which can affect mood, perception, and cognition.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine include changes in heart rate, blood pressure, and body temperature. It can also cause hallucinations, altered perception of time and space, and changes in mood and behavior. These effects are similar to those of other psychedelic drugs such as LSD and psilocybin.
実験室実験の利点と制限
N-(2,5-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine has several advantages for use in lab experiments, including its potency, selectivity for the 5-HT2A receptor, and ease of synthesis. However, it also has several limitations, including its potential for toxicity and its illegal status in many countries.
将来の方向性
There are several future directions for research on N-(2,5-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine, including:
1. Investigating the long-term effects of the compound on the brain and behavior.
2. Developing new synthetic analogs of N-(2,5-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine with improved pharmacological properties.
3. Studying the potential therapeutic uses of the compound for conditions such as depression and anxiety.
4. Investigating the potential risks of recreational use of the compound, including its potential for addiction and overdose.
5. Developing new methods for the detection and analysis of N-(2,5-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine in biological samples.
In conclusion, N-(2,5-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine is a synthetic psychedelic drug that has been used in scientific research to study its effects on the brain and behavior. It acts as a partial agonist of the 5-HT2A receptor and the dopamine D2 receptor, leading to changes in neurotransmitter levels and altered perception and behavior. While it has several advantages for use in lab experiments, it also has several limitations and potential risks. Further research is needed to fully understand the effects and potential uses of this compound.
合成法
The synthesis of N-(2,5-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with 3,4-dimethoxyphenylacetonitrile to form the intermediate 2,5-dimethoxyphenyl-1-(3,4-dimethoxyphenyl)ethanone. This intermediate is then reacted with thiosemicarbazide in the presence of acetic acid to yield the final product, N-(2,5-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine.
科学的研究の応用
N-(2,5-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine has been used in scientific research to study its effects on the brain and behavior. Studies have shown that the compound acts as a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It has also been shown to activate the dopamine D2 receptor, which is involved in reward and motivation.
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-22-13-6-8-16(23-2)14(10-13)20-19-21-15(11-26-19)12-5-7-17(24-3)18(9-12)25-4/h5-11H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIOGQOZOQXCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5700015.png)

![4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700025.png)
![6-chloro-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5700026.png)
![3-(4-chlorophenyl)-N-{[(4-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5700029.png)

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5700038.png)

![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5700066.png)
![2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5700072.png)

![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5700100.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5700108.png)
